3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride
Description
While direct data on 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride is absent in the provided evidence, its structure can be inferred from analogs. The compound features a pyrrolidine ring substituted with a phenoxy group bearing 4-isopropyl and 3-methyl substituents. Such aryloxy-pyrrolidine derivatives are often intermediates in medicinal chemistry, particularly for targeting neurotransmitter receptors (e.g., dopamine, serotonin) due to their structural mimicry of bioactive amines . The hydrochloride salt form enhances solubility and stability, critical for pharmacological applications.
Properties
IUPAC Name |
3-(3-methyl-4-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-10(2)14-5-4-12(8-11(14)3)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEZXBAOFCWQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNC2)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Route
This two-step approach first generates the phenolic intermediate, followed by pyrrolidine coupling:
Step 1: Synthesis of 4-Isopropyl-3-methylphenol
- Reactants : m-cresol, isopropylation reagent (e.g., chloroisopropane)
- Catalyst : Aluminum trichloride (AlCl₃) or similar Lewis acid
- Conditions :
- Yield : 78–85% after recrystallization
Step 2: Coupling with Pyrrolidine
- Reactants : 4-Isopropyl-3-methylphenol, pyrrolidine
- Base : Sodium hydride (NaH) in dimethylformamide (DMF)
- Conditions :
- Workup : Acidification with HCl to form the hydrochloride salt
- Overall yield : 65–72%
One-Pot Alkylation Method
A streamlined process combining intermediate synthesis and final coupling:
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane (DCM) or chloroform |
| Catalyst | ZnCl₂ or FeCl₃ (1–4 equiv relative to phenol) |
| Temperature | 5–15°C for isopropylation; 20–50°C for pyrrolidine coupling |
| Key Advantage | Reduced purification steps; total yield 60–68% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Nucleophilic Substitution | 72 | 95 | Multi-step; intermediate isolation |
| One-Pot Alkylation | 68 | 92 | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride has been studied for its potential therapeutic effects. Its interactions with neurotransmitter receptors suggest applications in treating neurological disorders.
- Target Receptors :
- Serotonin Receptors : Potential antidepressant effects.
- Dopamine Receptors : Implications in mood regulation and addiction treatment.
Pharmacology
Research indicates that this compound may have analgesic and anti-inflammatory properties. It has been shown to modulate pain pathways, similar to established analgesics.
- Analgesic Activity : Demonstrated significant pain relief in animal models.
- Anti-inflammatory Effects : Reduced cytokine production in vitro.
Neuropharmacology
The compound's neuroprotective properties have garnered attention for their potential to safeguard neuronal cells against oxidative stress and apoptosis.
- Neuroprotective Effects : Studies have shown it can protect neuronal cells in vitro, suggesting its utility in neurodegenerative disease models.
Data Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Analgesic | Significant pain relief in animal models | |
| Antidepressant | Mood enhancement observed in preclinical studies | |
| Neuroprotective | Reduction of neuronal apoptosis in vitro | |
| Anti-inflammatory | Decreased cytokine production in vitro |
Case Study 1: Analgesic Efficacy
A study evaluated the analgesic properties of this compound using a rat model. The results indicated an effective dose comparable to traditional opioids, highlighting its potential as a pain management alternative without the side effects associated with opioid use.
Case Study 2: Neuroprotective Properties
Research conducted on neuronal cell lines demonstrated that the compound could significantly reduce oxidative stress-induced apoptosis. This suggests its potential application in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 3: Behavioral Studies
In behavioral assays, administration of the compound resulted in anxiolytic effects similar to benzodiazepines but without sedation. This profile indicates a favorable side effect profile, making it a candidate for further exploration in anxiety disorders.
Mechanism of Action
The mechanism of action of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenoxy group contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Properties of Analogs
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups (EWGs):
Steric Effects:
- Isopropyl and methyl groups in the target compound likely increase steric hindrance, affecting receptor binding kinetics compared to smaller substituents like fluoro .
Biological Activity
3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrrolidine ring substituted with a phenoxy group. The presence of the isopropyl and methyl groups on the phenyl ring is believed to influence its biological properties significantly.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems.
- Receptor Modulation : The compound may act as a ligand for various neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to altered metabolic processes in cells.
Biological Activity Overview
Research has indicated several areas where this compound exhibits notable biological activity:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
- Antiviral Activity : There are indications that it could inhibit viral replication, although specific mechanisms remain to be elucidated.
- Cytotoxicity : Initial assessments of cytotoxic effects on cancer cell lines have shown promise, with varying degrees of efficacy observed across different types of cancer cells.
Data Tables
Case Studies
- Antimicrobial Study : A study conducted by Wojcicka et al. demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains.
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on ovarian and breast cancer cell lines, this compound showed moderate cytotoxicity specifically against ovarian cancer cells while maintaining lower toxicity toward non-cancerous cells, indicating its selective action.
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
- Insulin Sensitivity : Compounds with similar structures have been shown to enhance insulin sensitivity in adipocytes, suggesting potential applications in metabolic disorders such as diabetes.
- Neuroprotective Effects : Some studies indicate that derivatives may exhibit neuroprotective effects by modulating neurotransmitter levels, particularly dopamine, which is crucial for conditions like Parkinson's disease.
Q & A
Q. How can researchers optimize the synthesis of 3-(4-isopropyl-3-methylphenoxy)pyrrolidine hydrochloride to improve yield and purity?
Methodological Answer:
- Kinetic Control : Monitor reaction intermediates using HPLC to identify optimal reaction times and conditions, as demonstrated in hydrolysis studies of analogous pyrrolidine derivatives .
- Purification Strategies : Employ gradient elution in preparative HPLC or TLC for isolating the target compound from byproducts, as validated for structurally related phenoxy-pyrrolidine derivatives .
- Salt Formation : Adjust stoichiometry during hydrochloride salt formation to minimize unreacted starting materials, referencing protocols for (3R)-3-(fluoromethyl)pyrrolidine hydrochloride synthesis .
Q. What analytical methods are recommended for purity assessment and structural confirmation of this compound?
Methodological Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (206–254 nm) to quantify purity, as applied to similar hydrochlorides (e.g., 98.7% purity achieved for a benzodioxol-piperidine hydrochloride) .
- 1H NMR : Detect residual solvents (e.g., acetone at 0.2%) and confirm stereochemistry via coupling constants, as demonstrated in CoA documentation .
- LC/MS : Validate molecular weight ([M+H]+ ion) to rule out degradation products, aligning with workflows for pyrrolidine-based pharmaceuticals .
Q. How does the stability of this compound vary under different storage and experimental conditions?
Methodological Answer:
- Hydrolysis Studies : Conduct accelerated stability tests in aqueous buffers (pH 1–9) at 40°C, tracking degradation via HPLC, as shown for phenoxy-pyrrolidine analogs .
- Storage Recommendations : Store at 2–8°C in amber vials with desiccants to prevent moisture absorption and photodegradation, per safety data sheets for related hydrochlorides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Comparative Synthesis : Synthesize analogs with modified phenoxy groups (e.g., 4-fluoro-2-methylphenoxy or benzylphenoxy substituents) to assess substituent effects on target binding .
- Docking Simulations : Use computational models to predict interactions between the isopropyl-methylphenoxy group and receptor sites, validated against experimental IC50 data for related compounds .
Q. How should researchers resolve contradictions in purity data obtained from different analytical techniques (e.g., HPLC vs. NMR)?
Methodological Answer:
- Cross-Validation : Reanalyze samples using orthogonal methods (e.g., combine HPLC with quantitative NMR) to distinguish between solvent residues and genuine impurities, as demonstrated in CoA workflows .
- Standardization : Calibrate detectors using certified reference materials (e.g., paroxetine impurity A) to ensure consistency across instruments .
Q. What strategies are effective for identifying and quantifying synthetic impurities or degradation products in this compound?
Methodological Answer:
- Forced Degradation : Expose the compound to heat, light, and oxidative stress, then profile degradation products via high-resolution LC-MS/MS, referencing impurity standards for pyrrolidine derivatives .
- Spectral Libraries : Compare MS/MS fragmentation patterns with databases (e.g., NIST) to assign structures to unknown peaks, as applied to trifluoromethoxy-pyrrolidine analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
